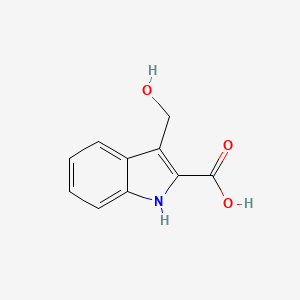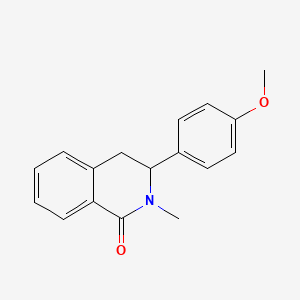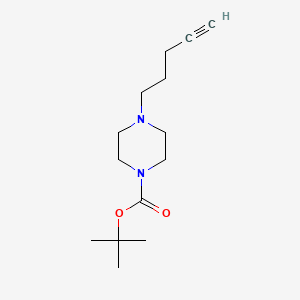
tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate
Descripción general
Descripción
tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, making this compound valuable in various chemical reactions and applications .
Métodos De Preparación
The synthesis of tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide .
Aplicaciones Científicas De Investigación
tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as a building block in the synthesis of potential drug candidates, including those targeting neurological disorders and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate involves its role as a protecting group for amines. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide. The Boc group is acid-labile and can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
1-Tert-butoxycarbonyl-4-(2-formylphenyl)piperazine: This compound has a formyl group instead of a propynyl group, making it useful in different synthetic applications.
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: This compound contains a chloroethyl group, which can undergo different substitution reactions compared to the propynyl group.
The uniqueness of this compound lies in its propynyl group, which provides distinct reactivity and applications in organic synthesis.
Propiedades
Fórmula molecular |
C14H24N2O2 |
|---|---|
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
tert-butyl 4-pent-4-ynylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O2/c1-5-6-7-8-15-9-11-16(12-10-15)13(17)18-14(2,3)4/h1H,6-12H2,2-4H3 |
Clave InChI |
PRYLRYMPDWDTJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CCCC#C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
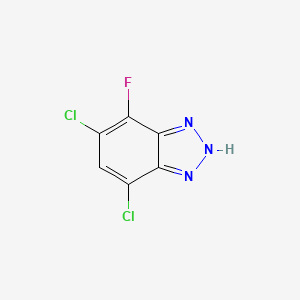


![5-Nitro-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B8650857.png)
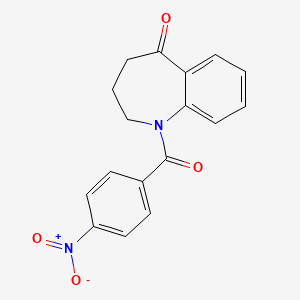
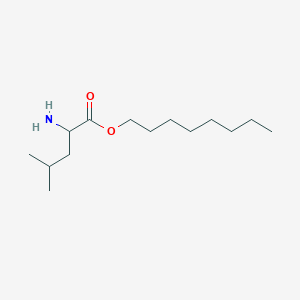
![N-[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B8650877.png)



